3-fluoro-N-(1H-indazol-6-yl)benzamide

CDK1 inhibition kinase inhibitor design Hammett SAR

3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1; molecular formula C₁₄H₁₀FN₃O; molecular weight 255.25 g·mol⁻¹) is a synthetic small-molecule research chemical belonging to the N-(1H-indazol-6-yl)benzamide chemotype. The compound comprises a 1H-indazole bicyclic heterocycle linked via an amide bond at the 6-position to a 3-fluorophenyl ring.

Molecular Formula C14H10FN3O
Molecular Weight 255.25 g/mol
CAS No. 710310-83-1
Cat. No. B11863663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(1H-indazol-6-yl)benzamide
CAS710310-83-1
Molecular FormulaC14H10FN3O
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-5-4-10-8-16-18-13(10)7-12/h1-8H,(H,16,18)(H,17,19)
InChIKeyNDTJIZKCEYWPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1): Procurement-Relevant Identity, Scaffold Classification, and Physicochemical Profile


3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1; molecular formula C₁₄H₁₀FN₃O; molecular weight 255.25 g·mol⁻¹) is a synthetic small-molecule research chemical belonging to the N-(1H-indazol-6-yl)benzamide chemotype . The compound comprises a 1H-indazole bicyclic heterocycle linked via an amide bond at the 6-position to a 3-fluorophenyl ring. This scaffold is a recognized privileged structure in kinase inhibitor design, with closely related analogs reported as inhibitors of FLT3, PDGFRα, c-Kit, and CDK1 [1]. The compound also falls within the generic Markush structure of patent families claiming indazolyl amide derivatives as glucocorticoid receptor (GR) modulators, establishing its relevance as a non-steroidal anti-inflammatory lead scaffold [2]. The 3-fluoro substituent on the benzamide ring introduces a moderate electron-withdrawing effect (Hammett σₘ = 0.34) that predictably modulates both target binding affinity and oxidative metabolism compared to the unsubstituted parent compound N-(1H-indazol-6-yl)benzamide (CAS 110327-54-3) [3].

Why Generic Substitution Fails: Positional and Electronic Determinants That Distinguish 3-Fluoro-N-(1H-indazol-6-yl)benzamide from In-Class Analogs


Within the N-(1H-indazol-6-yl)benzamide chemotype, the identity and position of substituents on the benzamide phenyl ring are not interchangeable without altering biological activity. Structure–activity relationship (SAR) data from a systematic CDK1 inhibitor study demonstrates that the unsubstituted parent compound N-(1H-indazol-6-yl)benzamide (compound 9a) exhibits only 22.5% inhibition of CDK1 at 10 µM, whereas introduction of substituents at the 3- and 4-positions (compounds 9d–9m) increases inhibition to 32–61% at the same concentration [1]. The 3-fluoro substituent in the target compound provides a unique combination of moderate electron withdrawal (σₘ = 0.34) and small steric bulk (van der Waals radius ≈ 1.47 Å), contrasted against the stronger electron-withdrawing and larger 3-cyano analog (σₘ = 0.56) or the electron-donating 3,4-dimethoxy variant [2]. Furthermore, the fluorine atom serves as a metabolic blocking group at the 3-position, a well-established strategy to reduce CYP450-mediated oxidative metabolism relative to unsubstituted phenyl rings—a feature not offered by the parent compound N-(1H-indazol-6-yl)benzamide (CAS 110327-54-3) or the 4-amino analog (CAS 1157122-42-3). These positional and electronic distinctions render generic substitution scientifically unsound for any application requiring predictable target engagement, metabolic stability, or reproducible SAR within this compound class [3].

Product-Specific Quantitative Differentiation Evidence for 3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1) vs. Closest Analogs


Electronic Modulation: 3-Fluoro Substituent vs. Unsubstituted Parent in CDK1 Inhibition Context

In a systematic N-(1H-indazol-6-yl)benzamide SAR study, the unsubstituted parent compound (9a, CAS 110327-54-3) inhibited CDK1 by only 22.5% at 10 µM [1]. By contrast, 3-substituted and 3,4-disubstituted analogs (compounds 9d–9m) achieved CDK1 inhibition values ranging from 32.1% to 60.8% at the same concentration [1]. While the specific 3-fluoro compound was not explicitly enumerated in this study, the consistent SAR trend demonstrates that electron-withdrawing and sterically modest 3-substituents (such as fluorine; σₘ = 0.34) [2] confer substantial gains in target engagement potency relative to the unsubstituted parent, supporting the scientific rationale for procuring the 3-fluoro derivative over the unsubstituted N-(1H-indazol-6-yl)benzamide for kinase inhibitor discovery programs.

CDK1 inhibition kinase inhibitor design Hammett SAR

Metabolic Stability Advantage: 3-Fluoro Positional Blocking vs. 4-Amino Analog

The 3-fluoro substituent serves as a metabolic blocking group at a position on the benzamide phenyl ring that is susceptible to CYP450-mediated aromatic hydroxylation [1]. In the comparator 4-amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3), the 4-amino group is itself a substrate for N-oxidation and N-acetylation phase I/II metabolism, potentially leading to rapid clearance [1]. The Hammett σₘ value for fluorine (0.34) indicates moderate electron withdrawal that deactivates the aromatic ring toward electrophilic oxidative metabolism while maintaining sufficient electron density for target binding interactions, providing a differentiated metabolic profile [2].

metabolic stability CYP450 oxidation fluorine blocking

Patent Landscape Differentiation: GR Modulator Patent Scope Coverage

3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1) falls within the generic Markush formula (I) of U.S. Patent 8,143,290 B2 (Chemical Compounds 572, assigned to AstraZeneca AB) [1]. This patent claims indazolyl amide derivatives wherein the benzamide phenyl ring may be optionally substituted by one or more halo substituents, and specifies that W (the phenyl ring attached via the amide linker) may be 'phenyl which is optionally substituted by one or more fluoro' [1]. The patent explicitly claims these compounds as glucocorticoid receptor modulators for the treatment of inflammatory disease states [1]. By contrast, the unsubstituted parent compound N-(1H-indazol-6-yl)benzamide (CAS 110327-54-3), while also encompassed, lacks the fluorine substitution that is explicitly preferred in multiple dependent claims and exemplified compound descriptions [1]. This establishes the 3-fluoro derivative as the more relevant procurement choice for research programs operating within this specific GR modulator intellectual property space.

glucocorticoid receptor modulator patent composition-of-matter non-steroidal anti-inflammatory

FLT3/PDGFRα/c-Kit Kinase Inhibition: Scaffold-Level Potency Context for the 1H-Indazol-6-yl Benzamide Chemotype

The 3-amino-1H-indazol-6-yl-benzamide chemotype, which is structurally analogous to the target compound, has been directly characterized as a FLT3/PDGFRα/c-Kit kinase inhibitor scaffold targeting the 'DFG-out' conformation of the kinase activation loop [1]. Several compounds in this series (e.g., compounds 4 and 11) exhibit single-digit nanomolar EC₅₀ values against FLT3, c-Kit, and the gatekeeper T674M mutant of PDGFRα [1]. While 3-fluoro-N-(1H-indazol-6-yl)benzamide differs by lacking the 3-amino substituent on the indazole ring, it retains the identical 1H-indazol-6-yl benzamide core geometry and hydrogen-bonding pharmacophore (indazole NH as hinge-binding donor; amide carbonyl as hinge-binding acceptor) that is critical for type II kinase inhibitor binding [1]. This scaffold-level evidence supports the target compound as a rational starting point for type II kinase inhibitor development against FLT3, PDGFRα, and c-Kit, with the 3-fluoro substituent offering an additional vector for modulating selectivity within this kinome subfamily [2].

FLT3 inhibitor PDGFRα c-Kit DFG-out conformation

Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bond Donor/Acceptor Profile vs. 3-Cyano and 3,4-Dimethoxy Analogs

The 3-fluoro substituent modulates lipophilicity with greater precision than alternative 3-position substituents. The fluorine atom contributes a modest lipophilicity increment (π ≈ 0.14) compared to the 3-cyano group (π ≈ −0.57, which reduces lipophilicity) or the 3,4-dimethoxy substitution pattern (combined π ≈ −0.02 + 0.26 for 3- and 4-OCH₃ respectively) [1]. The target compound (C₁₄H₁₀FN₃O, MW = 255.25) contains one hydrogen-bond donor (indazole NH), three hydrogen-bond acceptors (amide carbonyl, indazole N2, and fluorine), and has a predicted cLogP of approximately 2.3–2.8, placing it within the lead-like chemical space (MW < 300; cLogP < 3; HBD ≤ 3; HBA ≤ 3) [2]. The 3-cyano analog (3-cyano-N-(1H-indazol-6-yl)benzamide, MW = 262.27) has an additional HBA (nitrile) and lower cLogP, while the 3,4-dimethoxy analog has a higher molecular weight (MW = 295.33) and more hydrogen-bond acceptors, pushing it closer to the boundaries of lead-like space [2].

physicochemical properties cLogP lead-likeness drug-likeness

Prioritized Research and Industrial Application Scenarios for 3-Fluoro-N-(1H-indazol-6-yl)benzamide (CAS 710310-83-1)


Kinase Inhibitor Hit-Finding Libraries: CDK1 and FLT3-Focused Screening

Based on the demonstrated SAR that 3-substituted N-(1H-indazol-6-yl)benzamides exhibit enhanced CDK1 inhibition (32–61% at 10 µM) compared to the unsubstituted parent (22.5%) [1], and the validated nanomolar potency of the indazol-6-yl benzamide core scaffold against FLT3, PDGFRα, and c-Kit [2], 3-fluoro-N-(1H-indazol-6-yl)benzamide is recommended for inclusion in kinase-focused screening libraries. Its single-fluorine substitution provides a defined electronic perturbation without excessive molecular complexity, making it an informative probe for hit identification and SAR exploration in type II kinase inhibitor programs targeting the DFG-out conformation [2].

Glucocorticoid Receptor Modulator Lead Optimization Programs

The compound falls within the Markush claims of U.S. Patent 8,143,290 B2, which specifically recites fluoro-substituted phenyl variants as preferred embodiments for non-steroidal glucocorticoid receptor (GR) modulators [3]. Research groups pursuing novel GR agonists, antagonists, or partial agonists for inflammatory disease indications should prioritize this compound as a synthetic intermediate or reference standard for SAR expansion around the benzamide phenyl ring, given its alignment with the preferred substitution pattern explicitly described in the patent specification [3].

Medicinal Chemistry Building Block for Parallel SAR Expansion

With a molecular weight of 255.25 g·mol⁻¹, a single hydrogen-bond donor, three hydrogen-bond acceptors, and a favorable cLogP range (predicted 2.3–2.8) [4], 3-fluoro-N-(1H-indazol-6-yl)benzamide meets lead-like criteria and is an ideal building block for parallel synthesis and fragment-based drug discovery. The 3-fluoro substituent provides a synthetic handle for further diversification via nucleophilic aromatic substitution (SNAr) under appropriate conditions, while the indazole NH and benzamide carbonyl enable additional derivatization at the indazole N1/N2 positions and the amide nitrogen, offering three orthogonal vectors for library synthesis . This contrasts with the 3,4-dimethoxy analog (MW = 295.33), which has a higher molecular weight starting point and fewer accessible diversification routes .

Metabolic Stability Profiling in CYP450 Susceptibility Studies

The 3-fluoro substituent is a recognized metabolic blocking group that reduces CYP450-mediated aromatic oxidation at the substituted position [5]. This compound can serve as a reference standard in comparative metabolic stability studies against the unsubstituted parent N-(1H-indazol-6-yl)benzamide and the 4-amino analog to empirically quantify the metabolic advantage conferred by fluorine substitution at the 3-position of the benzamide ring in human or rodent liver microsome assays [5]. Such data would provide direct, experimentally derived differentiation evidence for procurement decisions in lead optimization programs where metabolic stability is a key selection criterion.

Quote Request

Request a Quote for 3-fluoro-N-(1H-indazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.